molecular formula C10H14F3NO3 B13199632 (2R,4R,6S)-2,6-dimethyl-1-(trifluoroacetyl)piperidine-4-carboxylic acid

(2R,4R,6S)-2,6-dimethyl-1-(trifluoroacetyl)piperidine-4-carboxylic acid

Cat. No.: B13199632
M. Wt: 253.22 g/mol
InChI Key: PAKKJFSZUSBMKI-MEKDEQNOSA-N
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Description

(2R,4R,6S)-2,6-dimethyl-1-(trifluoroacetyl)piperidine-4-carboxylic acid is a complex organic compound with a unique structure This compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R,6S)-2,6-dimethyl-1-(trifluoroacetyl)piperidine-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach is to start with a piperidine derivative, which is then subjected to various functionalization reactions to introduce the trifluoroacetyl and carboxylic acid groups. The reaction conditions often involve the use of strong acids or bases, as well as specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and precise control of reaction parameters, such as temperature, pressure, and pH, is crucial to ensure high yield and purity of the final product. Additionally, purification steps such as crystallization, distillation, or chromatography are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

(2R,4R,6S)-2,6-dimethyl-1-(trifluoroacetyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.

    Substitution: The trifluoroacetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols

Scientific Research Applications

(2R,4R,6S)-2,6-dimethyl-1-(trifluoroacetyl)piperidine-4-carboxylic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It serves as a tool for studying enzyme mechanisms and protein-ligand interactions due to its unique structure and reactivity.

    Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (2R,4R,6S)-2,6-dimethyl-1-(trifluoroacetyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl group can form strong interactions with active sites, while the piperidine ring provides structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (2R,4R,6S)-2,6-dimethyl-1-(acetyl)piperidine-4-carboxylic acid: Similar structure but lacks the trifluoroacetyl group, resulting in different reactivity and applications.

    (2R,4R,6S)-2,6-dimethyl-1-(benzoyl)piperidine-4-carboxylic acid:

Uniqueness

The presence of the trifluoroacetyl group in (2R,4R,6S)-2,6-dimethyl-1-(trifluoroacetyl)piperidine-4-carboxylic acid makes it unique compared to similar compounds. This group enhances the compound’s reactivity and ability to form strong interactions with molecular targets, making it valuable in various scientific and industrial applications.

Properties

Molecular Formula

C10H14F3NO3

Molecular Weight

253.22 g/mol

IUPAC Name

(2S,6R)-2,6-dimethyl-1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid

InChI

InChI=1S/C10H14F3NO3/c1-5-3-7(8(15)16)4-6(2)14(5)9(17)10(11,12)13/h5-7H,3-4H2,1-2H3,(H,15,16)/t5-,6+,7?

InChI Key

PAKKJFSZUSBMKI-MEKDEQNOSA-N

Isomeric SMILES

C[C@@H]1CC(C[C@@H](N1C(=O)C(F)(F)F)C)C(=O)O

Canonical SMILES

CC1CC(CC(N1C(=O)C(F)(F)F)C)C(=O)O

Origin of Product

United States

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